molecular formula C16H19NO4S B5888540 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide

4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide

Cat. No. B5888540
M. Wt: 321.4 g/mol
InChI Key: UTBAJKHMPBGPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GW 6471 and is a selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).

Mechanism Of Action

The mechanism of action of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is through the selective antagonism of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. The selective antagonism of PPARα by 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide leads to a decrease in the expression of genes involved in fatty acid oxidation and an increase in the expression of genes involved in glucose metabolism.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide have been extensively studied. The compound has been shown to decrease plasma triglyceride levels, increase insulin sensitivity, and reduce hepatic steatosis in animal models of metabolic disorders. In addition, 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in lab experiments include its selectivity for the peroxisome proliferator-activated receptor alpha (PPARα) and its potential therapeutic applications in the treatment of metabolic disorders. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental settings.

Future Directions

There are several future directions for the study of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide. One direction is the investigation of its potential therapeutic applications in the treatment of metabolic disorders such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease. Another direction is the study of its anti-inflammatory effects in animal models of inflammatory diseases. Additionally, the development of more stable and soluble analogs of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide could lead to improved effectiveness in experimental settings.

Synthesis Methods

The synthesis of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is a multistep process that involves the reaction of 4-methylphenol with 2-chloroethylsulfonate to form the intermediate, 2-(4-methylphenoxy)ethyl sulfonate. This intermediate is then reacted with 4-methoxyaniline in the presence of a base to form the final product, 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide. The purity of the compound can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the study of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, inflammation, and glucose homeostasis. The selective antagonism of PPARα by 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.

properties

IUPAC Name

4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-13-3-5-15(6-4-13)21-12-11-17-22(18,19)16-9-7-14(20-2)8-10-16/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBAJKHMPBGPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.